5-Fluoro-1H-indole-2-carbaldehyde
Overview
Description
5-Fluoro-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C9H6FNO and a molecular weight of 163.15 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1H-indole-2-carbaldehyde is1S/C9H6FNO/c10-7-1-2-9-6 (3-7)4-8 (5-12)11-9/h1-5,11H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Fluoro-1H-indole-2-carbaldehyde is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 163.15 .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-Fluoro-1H-indole-2-carbaldehyde, have shown significant antiviral activity . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Anticancer Activity
Indole derivatives have shown significant anticancer activity . The indole nucleus has exhibited many important biological activities including anticancer .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties . The indole nucleus has exhibited many important biological activities including antioxidant .
Antimicrobial Activity
Indole derivatives have shown significant antimicrobial activity . The indole nucleus has exhibited many important biological activities including antimicrobial .
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, including 5-Fluoro-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in inherently sustainable multicomponent reactions .
Preparation of Curcumin Derivatives
5-Fluoro-1H-indole-2-carbaldehyde is used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
Synthesis of Dibenzylideneacetone Derivatives
5-Fluoro-1H-indole-2-carbaldehyde is used in the stereoselective synthesis of dibenzylideneacetone derivatives .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Fluoro-1H-indole-2-carbaldehyde, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-fluoro-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDHOCZCQXVPOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596970 | |
Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220943-23-7 | |
Record name | 5-Fluoro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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